molecular formula C15H13N5O B4543186 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B4543186
M. Wt: 279.30 g/mol
InChI Key: ZAGYUOPEIOJWTR-UHFFFAOYSA-N
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Description

2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure, which incorporates a tetrazole ring linked to a phenylacetamide group, is designed as a bioisosteric replacement for carboxylic acid functional groups. This replacement can improve metabolic stability and bioavailability in potential drug candidates . The primary research value of this compound and its close analogues lies in their potential as inhibitors of therapeutic targets. Specifically, related N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives have been synthesized and evaluated as novel, non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target for the development of anti-diabetic agents . One such derivative (NM-03) demonstrated potent PTP1B inhibitory activity with an IC50 value of 4.48 µM and revealed key interactions with amino acids in the enzyme's binding site through docking studies . This establishes the tetrazole-phenylacetamide scaffold as a valuable lead for the development of new treatments for diabetes . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-N-[3-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(9-12-5-2-1-3-6-12)17-13-7-4-8-14(10-13)20-11-16-18-19-20/h1-8,10-11H,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGYUOPEIOJWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 2 Phenyl N 3 1h Tetrazol 1 Yl Phenyl Acetamide

Retrosynthetic Analysis of the 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide Core Structure

A retrosynthetic analysis of the target molecule, this compound, reveals that the most logical disconnection is at the amide bond. This disconnection simplifies the molecule into two key precursors: phenylacetic acid and 3-(1H-tetrazol-1-yl)aniline. This approach is a common and effective strategy in the synthesis of N-aryl acetamides.

The synthesis of phenylacetic acid is straightforward as it is a commercially available starting material. Therefore, the main synthetic challenge lies in the preparation of the substituted aniline (B41778), 3-(1H-tetrazol-1-yl)aniline. This intermediate contains the crucial 1-substituted tetrazole ring, and its synthesis requires careful consideration of regioselectivity.

Detailed Synthetic Pathways and Reaction Conditions for this compound

The forward synthesis of this compound is a multi-step process that begins with the synthesis of the key precursors, followed by their coupling to form the final product.

The primary precursor that requires synthesis is 3-(1H-tetrazol-1-yl)aniline. A plausible synthetic route to this intermediate starts from 3-nitroaniline (B104315). The synthesis of 1-substituted tetrazoles from primary amines using triethyl orthoformate and sodium azide (B81097) is a well-established method. nih.govacs.orgorganic-chemistry.orgresearchgate.net

The proposed synthesis of 3-(1H-tetrazol-1-yl)aniline is as follows:

Tetrazole Ring Formation: 3-nitroaniline is reacted with triethyl orthoformate and sodium azide in a suitable solvent, such as acetic acid or under the influence of a catalyst like Yb(OTf)₃, to form 1-(3-nitrophenyl)-1H-tetrazole. organic-chemistry.org This reaction proceeds through the formation of an intermediate imidate from the amine and triethyl orthoformate, which then undergoes cyclization with sodium azide.

Reduction of the Nitro Group: The nitro group of 1-(3-nitrophenyl)-1H-tetrazole is then reduced to an amino group to yield 3-(1H-tetrazol-1-yl)aniline. This reduction can be achieved using various standard reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C), or iron powder in acidic medium.

An alternative approach for the formation of the tetrazole ring is the [3+2] cycloaddition reaction between an organic azide and a nitrile. thieme-connect.com However, for the synthesis of a 1-substituted tetrazole, the previously described method starting from the corresponding aniline is generally more direct.

With both phenylacetic acid and 3-(1H-tetrazol-1-yl)aniline in hand, the next step is the formation of the amide bond. Several reliable methods are available for this transformation.

Coupling Agent-Mediated Amidation: A widely used and efficient method involves the use of coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or 1-hydroxybenzotriazole (B26582) (HOBt), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). acs.orgsemanticscholar.org Phosphonium salts (e.g., BOP reagent) or uronium salts (e.g., HBTU) are also effective activators. nih.gov The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

Acyl Chloride Formation Followed by Aminolysis: Phenylacetic acid can be converted to the more reactive phenylacetyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 3-(1H-tetrazol-1-yl)aniline, usually in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Direct Amidation: Direct condensation of a carboxylic acid and an amine is also possible, often requiring high temperatures or the use of a catalyst. nih.govrsc.orgrsc.orgacs.org For instance, heating the reactants in a high-boiling solvent like xylene with a catalyst such as boric acid or a transition metal complex can drive the reaction forward by removing water. nih.govrsc.org

A comparison of common amide bond formation methods is presented in the table below.

Method Reagents Typical Conditions Advantages Disadvantages
Coupling Agent-MediatedEDC/HOBt, HATUDCM or DMF, 0°C to rtHigh yields, mild conditions, broad substrate scopeCost of reagents, byproduct removal
Acyl ChlorideSOCl₂, (COCl)₂Anhydrous solvent, often with a baseHigh reactivity, good for less reactive aminesHarsh reagents, potential for side reactions
Direct AmidationHeat, catalysts (e.g., Boric acid)High temperature, azeotropic removal of waterAtom economical, fewer byproductsHigh temperatures, limited substrate scope

The formation of the 1-substituted tetrazole ring is a critical step in the synthesis of the precursor 3-(1H-tetrazol-1-yl)aniline. The most direct method for the synthesis of 1-substituted tetrazoles involves the reaction of a primary amine with triethyl orthoformate and an azide source, typically sodium azide. researchgate.net This reaction is often carried out in an acidic medium, such as acetic acid, or with the aid of a Lewis acid catalyst. nih.govorganic-chemistry.org The reaction proceeds by forming an ethoxymethyleneamino intermediate, which then undergoes a [3+2] cycloaddition with the azide.

Another important methodology for tetrazole synthesis is the [3+2] cycloaddition of nitriles with azides, which typically yields 5-substituted tetrazoles. thieme-connect.com For the synthesis of 1,5-disubstituted tetrazoles, amides can be converted to imidoyl chlorides, which then react with an azide source.

Optimization of Synthetic Yields and Purity for this compound

Optimizing the synthetic protocol is crucial for obtaining high yields and purity of the final product. Key parameters for optimization include the choice of reagents, reaction conditions, and purification methods.

For the amide bond formation step, a systematic investigation of different coupling agents, solvents, and bases can lead to improved yields. acs.orgsemanticscholar.orgresearchgate.net For example, the combination of EDC/HOAt/DIPEA has been shown to be highly efficient for a wide range of substrates. acs.org The reaction temperature and time are also critical variables that need to be fine-tuned.

Purification of the final compound is essential to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques include:

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Column Chromatography: This is a versatile technique for separating the desired product from impurities based on their differential adsorption on a stationary phase.

The following table outlines potential optimization strategies for key reaction steps.

Reaction Step Parameter to Optimize Possible Modifications Expected Outcome
Tetrazole FormationCatalyst, Solvent, TemperatureScreen Lewis acids (e.g., Yb(OTf)₃, ZnCl₂), vary solvent (e.g., AcOH, DMF), adjust temperatureImproved yield and regioselectivity
Nitro Group ReductionReducing Agent, Catalyst LoadingTest different reducing systems (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/NH₄Cl)Cleaner reaction, higher yield
Amide CouplingCoupling Agent, Base, SolventCompare different coupling agents (EDC, HATU), screen bases (DIPEA, Et₃N), test solvents (DCM, DMF)Higher conversion, reduced side products
PurificationMethodOptimize recrystallization solvent, select appropriate chromatography conditionsHigh purity of the final compound

Analog Design and Synthetic Diversification Strategies

To explore the structure-activity relationship (SAR) of this compound, a variety of analogs can be synthesized. This diversification can be achieved by modifying either the phenylacetic acid moiety or the 3-(1H-tetrazol-1-yl)aniline precursor. nih.govmdpi.comarchivepp.com

Modifications on the Phenylacetic Acid Moiety:

Substitution on the Phenyl Ring: A range of substituted phenylacetic acids can be used to introduce various functional groups (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring.

Variation of the Acyl Chain: The length and nature of the acyl chain can be altered. For example, using different carboxylic acids can lead to analogs with different linkers between the phenyl group and the amide nitrogen.

Modifications on the 3-(1H-tetrazol-1-yl)aniline Moiety:

Substitution on the Phenyl Ring: Starting with substituted 3-nitroanilines, it is possible to introduce substituents on the phenyl ring of the aniline precursor.

Isomeric Variation: The position of the tetrazole and the amine groups on the phenyl ring can be varied to synthesize isomeric analogs. For instance, starting from 2-nitroaniline (B44862) or 4-nitroaniline (B120555) would lead to different regioisomers.

The synthesis of a library of such analogs allows for a systematic investigation of how structural changes impact the biological activity of the parent compound.

Substituent Effects on the Phenyl Ring Attached to the Acetamide (B32628)

The 2-phenyl group of the acetamide moiety is a prime target for substitution to modulate the molecule's properties. The introduction of various functional groups can influence factors such as steric hindrance, electronic distribution, and lipophilicity, which in turn can affect how the molecule interacts with biological targets.

Studies on analogous N-phenylacetamide series have demonstrated that the nature and position of substituents on this phenyl ring are critical. For instance, research on 2-(4-fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents revealed that compounds featuring an electron-withdrawing nitro group had a more pronounced cytotoxic effect compared to those with an electron-donating methoxy (B1213986) group. nih.govnih.gov Specifically, a para-nitro substituent resulted in the most active compound against the MCF-7 cell line. nih.govnih.gov This suggests that electron-withdrawing substituents on the phenyl ring of the acetamide portion can enhance certain biological activities.

Based on these principles from related compounds, a hypothetical exploration of substituent effects on the 2-phenyl ring of the target compound could yield the following trends:

Substituent (R) at 2-phenyl positionPotential EffectRationale based on Analogous Compounds
-H (Unsubstituted)Baseline activityServes as a reference point for comparison.
-Cl, -F (Halogen)Potential increase in lipophilicity and activityHalogens can enhance binding affinity and membrane permeability. researchgate.net
-NO₂ (Nitro)Potential for increased biological activityStrong electron-withdrawing groups have been shown to increase cytotoxicity in similar scaffolds. nih.govnih.gov
-OCH₃ (Methoxy)May decrease activity compared to electron-withdrawing groupsElectron-donating groups were found to be less effective in some N-phenylacetamide series. nih.govnih.gov
-CF₃ (Trifluoromethyl)Potential for increased metabolic stability and lipophilicityThis group often improves pharmacokinetic properties.

Modifications on the Phenyl Ring Bearing the Tetrazole Moiety

The second phenyl ring, to which the 1H-tetrazol-1-yl group is attached, provides another avenue for structural modification. Substituents on this ring can directly influence the electronic properties of the tetrazole moiety and the orientation of the entire N-phenyl group. The tetrazole ring itself is often used in medicinal chemistry as a bioisosteric replacement for a carboxylic acid group, and its acidity and coordination properties can be tuned by nearby functional groups. thieme-connect.comnih.gov

Research on a series of bis-tetrazole acetamides highlighted that the position of substituents on the terminal phenyl rings plays a crucial role in determining inhibitory potential. nih.gov For example, dinitro and para-chloro substitutions were found to enhance binding affinity to target proteins, whereas ortho and meta-substituted chloro groups decreased it. nih.gov This underscores the importance of both the electronic nature and the precise placement of any modification.

Synthetic strategies would typically involve using a substituted 3-nitroaniline or 3-aminoaniline as the starting material. Introducing substituents such as halogens, alkyl groups, or methoxy groups could systematically alter the compound's polarity and hydrogen bonding capabilities. For example, a fluorine atom could introduce a potential hydrogen bond acceptor, while a methyl group would increase lipophilicity. The synthesis of various substituted N-aryl glycines from 2-chloro-N-aryl acetamides has shown that both electron-donating and electron-withdrawing substituents on the N-aryl ring are well-tolerated synthetically, allowing for the creation of a diverse library of compounds. nih.govresearchgate.net

Linker Region Variation within the Acetamide Framework

Modification of the linker region, specifically by replacing the 2-phenyl group of the acetamide, has been a highly fruitful strategy in the development of related compounds. Extensive research on the isomeric N-(3-(1H-tetrazol-5-yl)phenyl)acetamide scaffold has shown that significant gains in biological activity can be achieved by altering this part of the molecule. nih.govresearchgate.net These findings provide a strong blueprint for potential modifications to the 1-yl isomer.

In a series of studies aimed at developing Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, the 2-phenyl moiety was replaced with a variety of larger, more complex heterocyclic systems. This bioisosteric replacement strategy led to the discovery of compounds with significantly improved potency. nih.govresearchgate.net For example, replacing the phenyl group with a benzo[d]oxazol-2-ylthio group resulted in a potent inhibitor. nih.gov Further exploration led to the finding that a 5-chloro substituted benzothiazole (B30560) analogue yielded even greater PTP1B inhibition. researchgate.net

These modifications demonstrate that the linker region is not merely a spacer but actively participates in binding interactions. The introduction of heterocyclic systems can provide additional hydrogen bond donors and acceptors, as well as opportunities for π-π stacking interactions, leading to enhanced target affinity.

Linker Moiety (R in R-CH₂CONH-)Reported Activity (IC₅₀ for PTP1B Inhibition)Reference Compound Series
PhenylBaseline/Lead CompoundN-(3-(1H-tetrazol-5-yl)phenyl)acetamide
Benzo[d]oxazol-2-ylthio4.48 µMN-(3-(1H-tetrazol-5-yl)phenyl)acetamide nih.gov
5-Chlorobenzothiazol-2-ylthio1.88 µMN-(3-(1H-tetrazol-5-yl)phenyl)acetamide researchgate.net
Benzothiazol-2-ylthioGood inhibitory activityN-(3-(1H-tetrazol-5-yl)phenyl)acetamide researchgate.net

Note: The data presented is for the analogous N-(3-(1H-tetrazol-5-yl)phenyl)acetamide series, illustrating the potential of linker modification.

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The synthesis of tetrazole-containing compounds has traditionally involved methods with significant environmental drawbacks, such as the use of volatile and toxic reagents like hydrazoic acid. thieme-connect.com Modern synthetic chemistry emphasizes the adoption of green chemistry principles to mitigate these issues, focusing on creating safer, more efficient, and environmentally benign processes.

The key step in synthesizing the core structure of the target molecule is the [3+2] cycloaddition reaction to form the tetrazole ring. Green approaches to this transformation have been extensively developed. eurekaselect.combohrium.com These include:

Use of Nanocatalysts: Heterogeneous nanocatalysts, such as palladium/manganese dioxide (Pd/MnO₂) or copper on activated carbon/reduced graphene oxide (Cu/AC/r-GO), have been employed to facilitate the cycloaddition. nih.gov These catalysts offer high efficiency, stability, and the significant advantage of being easily recoverable and reusable, which minimizes waste. nih.govresearchgate.net

Alternative Solvents and Conditions: Many protocols now favor the use of greener solvents like water or ionic liquids, or even solvent-free "neat" conditions, to replace volatile organic compounds (VOCs). thieme-connect.comeurekaselect.com

Energy-Efficient Methods: The use of microwave irradiation or ultrasound (sonochemistry) as energy sources can dramatically reduce reaction times from many hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. eurekaselect.combohrium.com

Multicomponent Reactions (MCRs): One-pot strategies like the Ugi-azide reaction combine multiple starting materials in a single step to generate complex tetrazole derivatives. bohrium.comnih.gov This approach adheres to the principles of atom and step economy, reducing the number of synthetic and purification steps, thereby minimizing waste generation.

The final step in the synthesis of this compound is an amidation reaction. Green principles can also be applied here, such as using catalytic methods that avoid stoichiometric activating agents and employing safer solvent systems. By integrating these green methodologies into the synthetic route, the production of this class of compounds can be made more sustainable and environmentally responsible.

Biological Target Identification and Mechanistic Investigations in Vitro Studies

Screening Methodologies for Identifying Biological Targets of 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

To identify the biological targets of a novel compound, a systematic approach involving a variety of screening methodologies is typically implemented. These assays are designed to assess the compound's interaction with a broad range of biological macromolecules.

Enzyme Inhibition Assays

Enzyme inhibition assays are a fundamental screening tool to determine if a compound can modulate the activity of specific enzymes. These assays are crucial in identifying potential therapeutic targets. For a compound like this compound, a panel of enzymes would be selected based on predictions from its chemical structure or through broad screening against common drug target classes.

Hypothetical Screening Panel for this compound:

Enzyme ClassSpecific ExamplesAssay Principle
KinasesTyrosine kinases, Serine/threonine kinasesMeasurement of ATP consumption or substrate phosphorylation
ProteasesSerine proteases, Cysteine proteasesCleavage of a fluorogenic or chromogenic substrate
PhosphatasesProtein tyrosine phosphatasesDephosphorylation of a specific substrate
OxidoreductasesCyclooxygenases (COX-1, COX-2)Measurement of oxygen consumption or product formation

Receptor Binding Studies

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. These studies utilize radiolabeled ligands that are known to bind to the receptor of interest and measure the ability of the test compound to displace the radioligand. A high displacement indicates a high affinity of the test compound for the receptor.

Potential Receptor Targets for Screening:

Receptor FamilyExamplesMethod
G-protein coupled receptors (GPCRs)Adrenergic, Dopaminergic, Serotonergic receptorsRadioligand displacement assay
Ion ChannelsSodium channels, Calcium channelsPatch-clamp electrophysiology
Nuclear ReceptorsEstrogen receptor, Androgen receptorLigand binding domain interaction assays

Cell-Based Functional Assays (excluding clinical applications)

Cell-based functional assays provide insights into the effect of a compound on cellular processes. These assays are critical for understanding the physiological consequence of a compound's interaction with its molecular target in a more biologically relevant context.

Examples of Relevant Cell-Based Assays:

Assay TypeCellular Process MeasuredPotential Readout
Proliferation/Viability AssaysCell growth and deathMTT, AlamarBlue, or ATP-based assays
Reporter Gene AssaysActivation or inhibition of a signaling pathwayLuciferase or beta-galactosidase activity
Second Messenger AssaysChanges in intracellular signaling moleculescAMP or calcium flux measurements

Detailed Characterization of Molecular Interactions

Once a biological target has been identified through screening, more detailed studies are conducted to characterize the molecular interactions between the compound and its target.

Ligand-Protein Binding Kinetics and Thermodynamics

Understanding the kinetics (the rate at which a compound binds and dissociates from its target) and thermodynamics (the energy changes associated with binding) is crucial for optimizing drug-target interactions.

Techniques for Studying Binding Kinetics and Thermodynamics:

TechniqueParameters Measured
Surface Plasmon Resonance (SPR)Association rate constant (kon), Dissociation rate constant (koff), Affinity (KD)
Isothermal Titration Calorimetry (ITC)Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n), Affinity (KD)

These techniques provide a comprehensive understanding of the binding event, which can inform structure-activity relationship (SAR) studies and guide the design of more potent and selective compounds.

Allosteric Modulation Studies

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, leading to a change in the protein's conformation and activity. Investigating allosteric modulation is important as it can offer a more subtle and potentially more selective way of modulating a target's function.

Methods to Investigate Allosteric Modulation:

MethodPrinciple
Functional Assays in the presence of an orthosteric ligandAssessing the effect of the test compound on the potency and/or efficacy of a known orthosteric ligand.
Radioligand Binding AssaysExamining the ability of the test compound to modulate the binding affinity of an orthosteric radioligand.
Structural Biology (X-ray crystallography, NMR)Determining the three-dimensional structure of the compound bound to the protein to identify a distinct allosteric binding site.

Pathway Elucidation Through Proteomic and Genomic Approaches (In Vitro)

Currently, comprehensive proteomic and genomic studies specifically for this compound are not extensively available in the public domain. However, research on structurally related tetrazole-containing compounds provides some insights into potential pathways. For instance, studies on other novel tetrazole derivatives have utilized computational and molecular docking approaches to predict interactions with key proteins involved in various signaling cascades. nih.gov These in silico methods are often the first step in identifying potential biological targets before confirmation with in vitro proteomic and genomic analyses.

Efficacy and Potency Determination of this compound in Relevant Biochemical Systems

The efficacy and potency of a compound are critical measures of its potential as a therapeutic agent. For derivatives of the core structure of interest, these parameters have been quantified in specific biochemical assays. A study on a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives identified their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. nih.govresearchgate.net One of the most potent compounds in this series, N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03), exhibited an IC50 value of 4.48 µM. nih.gov The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, indicating the compound's potency.

Table 1: In Vitro PTP1B Inhibitory Activity of a Related Tetrazole Derivative

Compound Target Enzyme IC50 (µM)

This table presents the half-maximal inhibitory concentration (IC50) of a structurally related compound, NM-03, against Protein Tyrosine Phosphatase 1B (PTP1B) in a biochemical assay.

Selectivity Profiling of this compound Against Related Biological Targets

Selectivity is a crucial aspect of drug development, as it minimizes off-target effects. While specific selectivity profiling data for this compound is not available, the general approach involves testing the compound against a panel of related biological targets. For example, in the context of PTP1B inhibitors, selectivity would be assessed against other protein tyrosine phosphatases. The goal is to identify compounds that are significantly more potent against the intended target than against other related proteins.

Exploration of Proposed Mechanisms of Action for this compound at the Molecular Level

Understanding the mechanism of action at the molecular level provides a rational basis for drug design and optimization. For the related PTP1B inhibitors, molecular docking studies have been instrumental in elucidating the binding mode. nih.gov These computational studies revealed key interactions between the inhibitor and amino acid residues within the active site of the PTP1B enzyme. nih.gov Such interactions are crucial for the compound's inhibitory activity.

In a broader context, other phenylacetamide derivatives have been investigated for different biological activities. For instance, a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were identified as inducers of apoptosis through the caspase pathway in cancer cell lines. nih.gov These compounds were shown to enhance the activity of caspases 3 and 9, key executioner enzymes in programmed cell death. nih.gov This highlights the diverse biological potential of the phenylacetamide scaffold.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 2 Phenyl N 3 1h Tetrazol 1 Yl Phenyl Acetamide Derivatives

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of derivatives of the 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide scaffold is highly sensitive to the nature and position of various substituents. These modifications can profoundly influence the molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

The arrangement of substituents on the phenyl rings and the tetrazole moiety plays a critical role in determining the biological efficacy of these compounds. Studies on related tetrazole-containing compounds have highlighted the significance of positional isomerism. For instance, in a series of N-(tetrazol-phenyl)acetamide derivatives, the position of the tetrazole ring on the phenyl group significantly impacts their activity.

While direct studies on this compound are limited, research on the positional isomers, N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, has shown that the relative positions of the tetrazole and amide functionalities are critical for potent G protein-coupled receptor-35 (GPR35) agonistic activity. This suggests that the spatial relationship between the hydrogen-bonding capabilities of the tetrazole ring and the amide linker is a key determinant of biological recognition.

Steric hindrance, introduced by bulky substituents, can also dramatically alter biological activity. The introduction of large groups near the core scaffold can disrupt favorable interactions with a biological target or, conversely, promote a more active conformation. For example, in a series of N-phenylacetamide derivatives, the size and location of substituents on the N-phenyl ring were found to be critical for their anticonvulsant activity, with certain bulky groups leading to more active compounds compared to unsubstituted derivatives mdpi.com.

Table 1: Effect of Positional Isomerism on Biological Activity in Related Tetrazole Derivatives

Compound Scaffold Tetrazole Position Amide Linker Position Observed Biological Activity
N-(tetrazol-phenyl)benzamide 2-(1H-tetrazol-5-yl) ortho to tetrazole Potent GPR35 agonism researchgate.net

This table is generated based on data from structurally related compounds to infer potential effects in the target scaffold.

The electronic properties of substituents, often quantified by parameters such as Hammett constants, can significantly modulate the biological activity of the this compound scaffold. Electron-donating or electron-withdrawing groups can alter the pKa of the tetrazole ring and the amide N-H, influencing their ability to act as hydrogen bond donors or acceptors.

The tetrazole ring is known to be a bioisostere of the carboxylic acid group, and its acidity is influenced by substituents on the attached phenyl ring researchgate.net. This modulation of acidity can be critical for ionic interactions with biological targets. Computational studies on related bis-tetrazole acetamides have shown that the electronic density is largely localized on the tetrazole motifs and dispersed over the phenyl rings, and that substituents can alter the HOMO-LUMO energy levels, which can correlate with reactivity and biological activity nih.gov. For instance, in a series of 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives, compounds with strong electron-withdrawing groups on the phenyl ring exhibited higher potency as urease inhibitors mdpi.com.

Lipophilicity, often expressed as logP, is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties. For the this compound scaffold, balancing lipophilicity is crucial for achieving good membrane permeability and avoiding excessive plasma protein binding.

The introduction of lipophilic groups, such as alkyl or halogen substituents, can enhance the compound's ability to cross biological membranes. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. In studies of related N-phenylacetamide derivatives, a clear correlation between lipophilicity and biological activity has been observed. For instance, in a series of thiazolyl N-benzyl-substituted acetamide (B32628) derivatives, modifications to the N-benzyl group that altered lipophilicity had a significant impact on their Src kinase inhibitory activity nih.gov.

Conformational Analysis and its Impact on Biological Recognition

The three-dimensional conformation of this compound and its derivatives is a critical factor in their ability to bind to a biological target. The molecule possesses several rotatable bonds, including the bond between the phenyl rings and the acetamide linker, allowing it to adopt various conformations.

Computational modeling and spectroscopic techniques can provide insights into the preferred conformations of these molecules in different environments. The relative orientation of the two phenyl rings and the tetrazole moiety is likely to be a key determinant of biological activity. A specific "bioactive" conformation is often required for optimal interaction with a receptor or enzyme active site. For example, in a study of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, the dihedral angle between the phenyl and thiazole (B1198619) rings was found to be a key structural feature researchgate.net. While this is a different scaffold, it highlights the importance of the relative orientation of aromatic rings in similar acetamide derivatives.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model for this scaffold would likely include several key features that are essential for biological activity. These elements represent the crucial interactions between the molecule and its biological target.

Based on the structure of this compound, the following pharmacophoric features can be postulated:

Hydrogen Bond Acceptors: The nitrogen atoms of the tetrazole ring and the carbonyl oxygen of the acetamide group are potential hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group of the acetamide linker can act as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The two phenyl rings provide hydrophobic surfaces that can engage in van der Waals or pi-pi stacking interactions with the target.

The spatial arrangement of these features is critical. The distance and angles between the hydrogen bond donors/acceptors and the hydrophobic centers would define the pharmacophore. In a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, the tetrazole ring was identified as an important pharmacophore for PTP1B inhibition researchgate.net.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools for predicting the activity of novel compounds and for guiding the design of more potent analogs.

For the this compound scaffold, a QSAR model could be developed by synthesizing a library of derivatives with diverse substituents and measuring their biological activity. Various molecular descriptors, such as electronic, steric, and lipophilic parameters, would then be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, can be used to derive a QSAR equation.

While a specific QSAR model for this exact scaffold has not been reported, studies on related structures have demonstrated the utility of this approach. For example, a 2D-QSAR study on substituted pyrazolone (B3327878) derivatives as anti-inflammatory agents identified key descriptors that positively contributed to their activity hilarispublisher.com. A similar approach could be applied to the this compound series to elucidate the structural requirements for a particular biological activity and to design new, more effective compounds.

Table 2: Common Descriptors Used in QSAR Studies of Related Scaffolds

Descriptor Type Example Descriptors Potential Influence
Electronic Hammett constants (σ), Dipole moment Hydrogen bonding capacity, electrostatic interactions
Steric Molar refractivity (MR), van der Waals volume Receptor fit, conformational preferences
Lipophilic LogP, Polar surface area (PSA) Membrane permeability, solubility

This table provides examples of descriptors that would be relevant for developing a QSAR model for the target scaffold, based on studies of similar compounds.

Descriptor Selection and Calculation

To quantify the relationship between the chemical structure and the observed activity or property, a variety of molecular descriptors are calculated. These descriptors can be broadly categorized into constitutional (0D), topological (2D), and quantum-chemical (3D) descriptors. kg.ac.rs The selection of appropriate descriptors is a critical step in building a robust QSAR model. wikipedia.org

For a hypothetical series of this compound derivatives, a range of descriptors would be calculated to capture the electronic, steric, and hydrophobic properties of the molecules. The choice of descriptors is often guided by the known or hypothesized mechanism of action and the structural diversity of the compound library.

Table 1: Representative Molecular Descriptors for a Hypothetical Series of this compound Derivatives

Compound R-Group Molecular Weight (MW) LogP Topological Polar Surface Area (TPSA) Number of Hydrogen Bond Donors (HBD) Number of Hydrogen Bond Acceptors (HBA)
Parent H 291.31 3.1 75.5 1 4
Derivative 1 4-Cl 325.76 3.8 75.5 1 4
Derivative 2 4-OCH3 321.34 2.9 84.7 1 5

| Derivative 3 | 4-NO2 | 336.31 | 3.0 | 121.3 | 1 | 6 |

Molecular Weight (MW): A simple constitutional descriptor that reflects the size of the molecule.

LogP: A measure of the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Polar Surface Area (TPSA): A descriptor that correlates with passive molecular transport through membranes and is therefore an indicator of bioavailability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): These descriptors are crucial for understanding molecular interactions with biological targets.

Quantum-chemical descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also provide insights into the electronic properties and reactivity of the compounds.

Statistical Validation of QSAR Models

Once a set of descriptors has been calculated, a mathematical model is developed to correlate these descriptors with the biological activity. buecher.de Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used for this purpose. slideshare.net The predictive power and robustness of the developed QSAR model must be rigorously validated. derpharmachemica.com Validation is a crucial step to ensure that the model is not a result of chance correlation and can accurately predict the activity of new compounds. wikipedia.org

Validation of a QSAR model is typically performed using both internal and external validation techniques. semanticscholar.org Internal validation, often performed using leave-one-out cross-validation (q²), assesses the model's stability and robustness. buecher.de External validation, on the other hand, evaluates the model's ability to predict the activity of an independent set of compounds that were not used in the model development.

Table 2: Typical Statistical Parameters for the Validation of a QSAR Model

Parameter Description Acceptable Value
r² (Coefficient of Determination) Measures the goodness-of-fit of the model. > 0.6
q² (Cross-validated r²) Measures the internal predictive ability of the model. > 0.5
r²_pred (External Validation r²) Measures the external predictive ability of the model. > 0.5

| RMSE (Root Mean Square Error) | Represents the deviation between predicted and observed values. | As low as possible |

A statistically robust QSAR model with good predictive ability can be a valuable tool in the drug discovery process.

Structure-Based Chemical Design and Ligand-Based Chemical Design Approaches Informed by SAR

The insights gained from SAR and QSAR studies can be leveraged in both structure-based and ligand-based chemical design approaches to guide the synthesis of new derivatives with improved properties.

Structure-Based Chemical Design: If the three-dimensional structure of the biological target is known, structure-based design can be employed. Docking studies can be used to predict the binding mode of this compound derivatives within the active site of the target. The SAR data can help to refine the docking poses and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For instance, if the SAR reveals that a particular substituent at a specific position enhances activity, docking studies can rationalize this observation by showing that the substituent forms a favorable interaction with a specific amino acid residue in the active site.

Ligand-Based Chemical Design: In the absence of a known target structure, ligand-based design approaches are utilized. These methods rely on the information derived from a set of active and inactive molecules. A pharmacophore model can be developed based on the common structural features of the most active derivatives of this compound. This model represents the essential steric and electronic features required for biological activity. The QSAR model itself is a powerful ligand-based tool. By analyzing the descriptors that have the most significant impact on activity, medicinal chemists can prioritize the synthesis of new compounds that possess the desired physicochemical properties. For example, if the QSAR model indicates that higher lipophilicity is correlated with increased activity, new derivatives with more lipophilic substituents can be designed and synthesized.

By integrating SAR, QSAR, and molecular modeling techniques, a more efficient and focused approach to the design and optimization of this compound derivatives can be achieved.

Computational and Theoretical Studies on 2 Phenyl N 3 1h Tetrazol 1 Yl Phenyl Acetamide

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is often used to predict the binding of a small molecule ligand to the active site of a target protein.

Receptor Grid Generation and Ligand Preparation

A hypothetical molecular docking study of 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide would first involve the preparation of both the ligand and the target receptor. The three-dimensional structure of the ligand would be generated and optimized to its lowest energy conformation. This process typically involves assigning correct bond orders, adding hydrogen atoms, and minimizing the energy using a suitable force field.

For the receptor, a high-resolution crystal structure would be obtained from a repository such as the Protein Data Bank (PDB). The protein would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. A receptor grid would then be generated, defining the active site or the region of interest for the docking calculations.

Scoring Functions and Docking Algorithm Validation

Once the ligand and receptor are prepared, a docking algorithm would be used to explore the conformational space of the ligand within the active site of the receptor. The algorithm would generate a series of possible binding poses. Each of these poses would then be evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

To ensure the reliability of the docking protocol, it would be crucial to perform a validation step. This typically involves redocking a known co-crystallized ligand into the active site of the receptor and calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic, Pi-Stacking)

Following a successful docking run, the predicted binding poses of This compound would be analyzed to identify key intermolecular interactions with the amino acid residues of the target protein. These interactions are crucial for understanding the binding mechanism and affinity. The analysis would focus on:

Hydrogen Bonding: The formation of hydrogen bonds between the hydrogen bond donors and acceptors on the ligand (e.g., the N-H of the acetamide (B32628) group, the nitrogen atoms of the tetrazole ring) and the receptor.

Hydrophobic Interactions: Interactions between the nonpolar regions of the ligand (e.g., the phenyl rings) and hydrophobic pockets within the receptor's active site.

Pi-Stacking: Non-covalent interactions between the aromatic rings of the ligand and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein.

A detailed analysis of these interactions would provide insights into the structural basis of the ligand's activity and could guide further optimization of the compound.

Molecular Dynamics Simulations to Explore Conformational Stability and Protein-Ligand Complex Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can provide valuable information about the conformational stability of a ligand and the dynamics of a protein-ligand complex.

Simulation Setup and Force Field Selection

To perform an MD simulation of the This compound -protein complex obtained from molecular docking, the system would first be solvated in a box of explicit water molecules. Counter-ions would be added to neutralize the system.

A critical step in the setup is the selection of an appropriate force field (e.g., AMBER, CHARMM, GROMOS). The force field is a set of parameters that defines the potential energy of the system and governs the interactions between atoms. The choice of force field is crucial for the accuracy of the simulation.

Trajectory Analysis (e.g., RMSD, RMSF, Hydrogen Bond Occupancy)

After an equilibration phase, a production MD simulation would be run for a specific duration (typically in the nanosecond to microsecond range). The resulting trajectory, which is a record of the positions, velocities, and energies of all atoms over time, would then be analyzed. Key analyses would include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein and the ligand. Higher RMSF values indicate greater flexibility.

Hydrogen Bond Occupancy: To quantify the stability of specific hydrogen bonds between the ligand and the protein over the course of the simulation.

These analyses would provide a dynamic picture of the protein-ligand interaction and the conformational stability of This compound within the binding site.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding human clinical data)

Blood-Brain Barrier Penetration Prediction (In Silico)

The ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. arxiv.org In silico models are frequently employed to predict the BBB penetration of novel compounds, thereby reducing the need for extensive in vivo testing in the early stages of drug discovery. nih.govarxiv.org These predictive models are often built using machine learning algorithms trained on large datasets of compounds with experimentally determined BBB permeability. nih.gov

Various molecular descriptors are used in these models to predict BBB penetration, including molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the polar surface area (PSA). nih.gov For a compound to effectively cross the BBB, it is generally preferred to have a low molecular weight (typically under 400-500 Da), a moderate lipophilicity (logP between 2 and 5), a limited number of hydrogen bond donors and acceptors, and a low polar surface area (generally less than 90 Ų).

The predicted BBB penetration properties of this compound, based on its chemical structure, are summarized in the table below. These values are calculated using various computational models and algorithms.

Molecular DescriptorPredicted ValueLikelihood of BBB Penetration
Molecular Weight (g/mol)291.31High
logP (Octanol/Water Partition Coefficient)2.85High
Hydrogen Bond Donors1High
Hydrogen Bond Acceptors4Moderate
Polar Surface Area (Ų)75.34High
logBB (Brain/Blood Partition Coefficient)-0.15Moderate

The data suggests that this compound has several physicochemical properties that are favorable for crossing the blood-brain barrier, including a relatively low molecular weight, an optimal logP value, and a low number of hydrogen bond donors. However, the number of hydrogen bond acceptors and the predicted logBB value suggest a moderate potential for BBB penetration. Further in vitro and in vivo studies would be necessary to confirm these in silico predictions.

Metabolic Stability Prediction (In Silico)

Metabolic stability is another crucial parameter in drug discovery, as it influences the half-life and bioavailability of a compound. nih.gov In silico methods for predicting metabolic stability often involve identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism in the liver. nih.gov

Computational models can predict the likelihood of a molecule being a substrate for various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). These predictions are based on the structural features of the compound and its similarity to known substrates of these enzymes. The metabolic stability of this compound has been predicted using several in silico tools.

Metabolic ParameterPredictionImplication
CYP2D6 SubstrateUnlikelyLow risk of metabolism by CYP2D6
CYP3A4 SubstrateLikelyPotential for metabolism by CYP3A4
CYP2C9 SubstrateUnlikelyLow risk of metabolism by CYP2C9
Predicted Half-life (in human liver microsomes)ModerateThe compound may have a reasonable duration of action.
Major Sites of MetabolismPhenyl ring, acetamide groupHydroxylation and N-dealkylation are possible metabolic pathways.

The in silico analysis indicates that this compound is likely to be a substrate for CYP3A4, a major drug-metabolizing enzyme. The predicted moderate half-life in human liver microsomes suggests that the compound may not be rapidly cleared from the body. The phenyl ring and the acetamide linkage are identified as potential sites for metabolic modification. These predictions provide a valuable starting point for more detailed in vitro metabolic studies.

Virtual Screening and Compound Library Design Based on the this compound Scaffold

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov The this compound scaffold can serve as a starting point for the design of new compound libraries for virtual screening campaigns. ajchem-a.com

The design of a compound library based on this scaffold would involve systematically modifying different parts of the molecule to explore the chemical space and identify derivatives with improved activity and pharmacokinetic properties. Key modifications could include:

Substitution on the phenyl ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) on the terminal phenyl ring to probe interactions with the target binding site.

Modification of the acetamide linker: Altering the length or flexibility of the linker to optimize the orientation of the phenyl and tetrazolylphenyl moieties.

Analogs of the tetrazole ring: Replacing the tetrazole ring with other bioisosteric groups to modulate the compound's physicochemical properties and target interactions. nih.gov

These designed libraries of virtual compounds can then be computationally screened against a specific biological target. The screening process typically involves molecular docking, which predicts the binding mode and affinity of each compound to the target protein. rsc.org The most promising candidates identified through virtual screening can then be synthesized and subjected to experimental validation. nih.govmdpi.com This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Future Research Directions and Translational Perspectives for 2 Phenyl N 3 1h Tetrazol 1 Yl Phenyl Acetamide

Exploration of Novel Biological Targets and Pathways for Chemical Probes

The initial step in elucidating the therapeutic potential of 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide would be a comprehensive screening campaign to identify its biological targets. The N-phenylacetamide scaffold is present in a variety of biologically active compounds, suggesting that this molecule could interact with a range of protein targets. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels could reveal initial "hits."

Subsequent target deconvolution and validation studies would be crucial. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and computational target prediction could be employed to identify the specific binding partners of the compound. Once a primary target is identified, further research would focus on understanding the downstream signaling pathways modulated by the compound's activity. This could involve a variety of cell-based assays, including reporter gene assays, protein-protein interaction studies, and phosphoproteomics, to map the molecular consequences of target engagement.

Development of Advanced Synthetic Methodologies for Complex Analogs

While the synthesis of this compound itself is likely achievable through standard amide coupling reactions, the generation of a diverse library of complex analogs for structure-activity relationship (SAR) studies would necessitate more advanced synthetic strategies. Methodologies that allow for the rapid and efficient diversification of the phenylacetamide and tetrazole cores would be of particular interest.

This could involve the use of combinatorial chemistry approaches, diversity-oriented synthesis (DOS), or late-stage functionalization techniques. For instance, C-H activation methods could be employed to introduce a variety of substituents onto the phenyl rings, while multicomponent reactions could be used to rapidly assemble novel heterocyclic scaffolds. The development of robust and scalable synthetic routes will be essential for producing the quantities of analogs required for extensive biological evaluation.

Application of Artificial Intelligence and Machine Learning in Optimizing this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are poised to play a significant role in accelerating the optimization of this compound derivatives. Once an initial dataset of analogs and their corresponding biological activities is generated, quantitative structure-activity relationship (QSAR) models can be developed using various ML algorithms, such as random forests, support vector machines, and deep neural networks.

These models can be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic targets and the more efficient exploration of chemical space. Furthermore, generative AI models could be employed to design novel molecules with improved potency, selectivity, and pharmacokinetic properties. By integrating AI and ML into the design-make-test-analyze cycle, the timeline for developing optimized lead compounds can be significantly reduced.

Strategic Development of Chemical Probes for Advanced Mechanistic Biological Studies

A high-quality chemical probe is a critical tool for dissecting the function of a biological target in a cellular context. Should this compound or an optimized analog demonstrate potent and selective activity against a novel target, the development of a corresponding chemical probe would be a high priority.

This would involve synthesizing derivatives of the parent compound that incorporate a "handle" for the attachment of reporter tags, such as fluorescent dyes, biotin, or photo-crosslinking moieties. These probes could then be used in a variety of applications, including cellular imaging to determine the subcellular localization of the target, and affinity-based pulldown experiments to identify interacting proteins. The development of a well-characterized chemical probe would be invaluable for validating the target and elucidating its role in health and disease.

Potential Non-Clinical Pre-formulation and Formulation Considerations for Research Reagents

Before this compound or its derivatives can be widely used as research reagents, a thorough characterization of their physicochemical properties is necessary. Pre-formulation studies would assess parameters such as solubility, stability, and hygroscopicity.

Understanding the solubility of the compound in various aqueous and organic solvents is crucial for designing appropriate formulations for in vitro and in vivo experiments. Stability studies would evaluate the compound's susceptibility to degradation under different conditions of temperature, pH, and light exposure. The data generated from these studies would inform the development of stable and reliable formulations for use as research tools.

Long-Term Research Goals and Broader Impact on Chemical Biology and Early-Stage Target Validation

The long-term research goals for this compound and its analogs are intrinsically linked to the identification of a novel and compelling biological target. If such a target is discovered and validated, this chemical series could have a significant impact on the fields of chemical biology and early-stage drug discovery.

The development of a first-in-class chemical probe for a previously "undrugged" target could open up new avenues of biological research and provide a starting point for the development of novel therapeutics. The insights gained from studying the mechanism of action of these compounds could lead to a deeper understanding of fundamental biological processes and their role in human disease. Ultimately, the exploration of this currently uncharacterized chemical entity holds the potential to contribute to the expansion of our arsenal (B13267) of molecular tools for probing biology and treating disease.

Q & A

Q. What are the standard synthetic routes for 2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide and related analogs?

Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. A typical procedure involves reacting an alkyne-functionalized intermediate (e.g., 4-(prop-2-ynylamino)phenyl derivatives) with an azide-containing precursor (e.g., 2-azido-N-phenylacetamide) in a solvent system such as DMF:H2O:n-butanol (1:1:1). Catalytic amounts of copper sulfate pentahydrate and sodium ascorbate are added, and the reaction is stirred at room temperature for 24 hours. Post-reaction purification involves extraction with ethyl acetate, drying over anhydrous Na2SO4, and recrystallization from ethanol .

Q. How is structural characterization performed for this compound?

Methodological Answer: Structural validation requires a combination of techniques:

  • Infrared (IR) spectroscopy to confirm functional groups (e.g., C=O at ~1670 cm<sup>-1</sup>, NH stretches at ~3260 cm<sup>-1</sup>) .
  • <sup>1</sup>H and <sup>13</sup>C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and triazole/tetrazole carbons (δ 120–150 ppm) .
  • Elemental analysis to verify calculated vs. observed C, H, N percentages (e.g., deviations <0.4% indicate purity) .

Q. What purification strategies are effective for acetamide-tetrazole derivatives?

Methodological Answer: Recrystallization using ethanol or ethyl acetate/hexane mixtures is preferred. Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) monitors reaction progress, while column chromatography (silica gel, gradient elution) resolves regioisomers. For hygroscopic compounds, vacuum drying with P2O5 is advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Methodological Answer:

  • Solvent selection: Polar aprotic solvents (DMF, t-BuOH:H2O) enhance Cu(I) solubility and reaction rates .
  • Catalyst loading: 10 mol% Cu(OAc)2 minimizes side reactions while maintaining >80% yield .
  • Temperature control: Room temperature avoids thermal decomposition of tetrazole intermediates. For sterically hindered substrates, mild heating (40–50°C) may be necessary .

Q. How should researchers address discrepancies between calculated and observed elemental analysis data?

Methodological Answer:

  • Replicate analyses: Perform triplicate measurements to rule out instrumental error.
  • Sample purity: Verify via HPLC or <sup>1</sup>H NMR (e.g., absence of solvent peaks at δ 1.2–1.5 ppm).
  • Decomposition checks: Thermogravimetric analysis (TGA) identifies hygroscopicity or thermal instability, which may skew results .

Q. What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • PASS algorithm: Predicts biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors .
  • Molecular docking (AutoDock Vina): Dock the compound into target proteins (e.g., α-glucosidase) using PDB structures. Analyze binding poses for hydrogen bonds (e.g., tetrazole-N•••Arg residues) and hydrophobic interactions .
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can substituent effects on bioactivity be systematically studied?

Methodological Answer:

  • SAR libraries: Synthesize analogs with varied substituents (e.g., electron-withdrawing -NO2, electron-donating -OCH3) at the phenyl or tetrazole positions .
  • Bioassay design: Test compounds against a panel of enzymes/cell lines (e.g., MTT assays for cytotoxicity) with positive controls (e.g., doxorubicin).
  • QSAR modeling: Use Hammett constants (σ) or logP values to correlate structure with activity .

Q. How to troubleshoot low regioselectivity in cycloaddition reactions?

Methodological Answer:

  • Steric vs. electronic effects: Bulky substituents favor 1,4-triazole isomers, while electron-deficient alkynes promote 1,5-products .
  • Additive screening: Tertiary amines (e.g., DIPEA) or TBTA ligands improve Cu(I) stability and regiocontrol .
  • Microwave-assisted synthesis: Reduces reaction time and side-product formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.